molecular formula C9H14Cl3N3 B13928221 1-(5-Chloro-2-pyridinyl)-piperazine 2HCl

1-(5-Chloro-2-pyridinyl)-piperazine 2HCl

Katalognummer: B13928221
Molekulargewicht: 270.6 g/mol
InChI-Schlüssel: IDESAHMSIKRONM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Chloro-2-pyridinyl)piperazine dihydrochloride is a chemical compound with the molecular formula C9H14Cl3N3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-pyridinyl)piperazine dihydrochloride typically involves the reaction of 5-chloro-2-pyridine with piperazine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The mixture is heated to facilitate the reaction, and the product is then purified through crystallization or other separation techniques .

Industrial Production Methods

In an industrial setting, the production of 1-(5-chloro-2-pyridinyl)piperazine dihydrochloride may involve large-scale reactors and more efficient purification methods. The use of automated systems and continuous flow reactors can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced techniques such as chromatography for the separation and purification of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Chloro-2-pyridinyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 1-(5-chloro-2-pyridinyl)piperazine dihydrochloride include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

1-(5-Chloro-2-pyridinyl)piperazine dihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(5-chloro-2-pyridinyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Chloropyridin-3-yl)piperazine
  • 1-(4-Chloropyridin-2-yl)piperazine
  • 1-(5-Bromo-2-pyridinyl)piperazine

Uniqueness

1-(5-Chloro-2-pyridinyl)piperazine dihydrochloride is unique due to the specific position of the chlorine atom on the pyridine ring, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different biological and chemical properties compared to similar compounds .

Eigenschaften

Molekularformel

C9H14Cl3N3

Molekulargewicht

270.6 g/mol

IUPAC-Name

1-(5-chloropyridin-2-yl)piperazine;dihydrochloride

InChI

InChI=1S/C9H12ClN3.2ClH/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H

InChI-Schlüssel

IDESAHMSIKRONM-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=NC=C(C=C2)Cl.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.